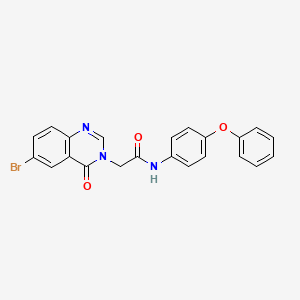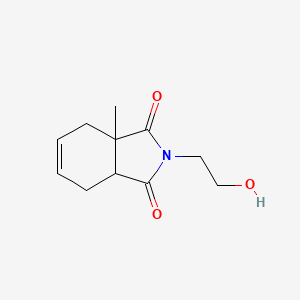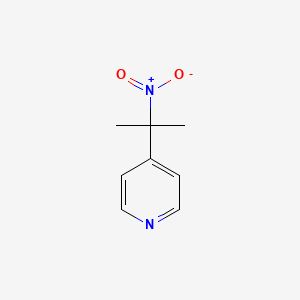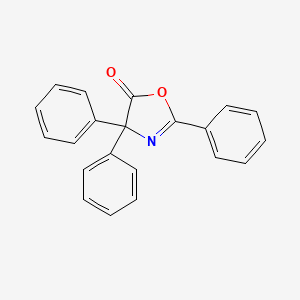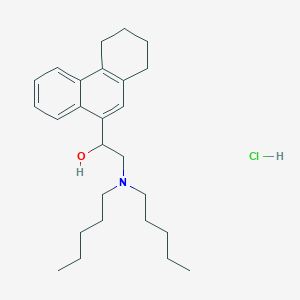
ethyl (13E)-13-docosenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (13E)-13-docosenoate is an ester compound derived from docosenoic acid and ethanol It is a long-chain fatty acid ester, commonly found in various natural sources such as plant oils and animal fats
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (13E)-13-docosenoate can be synthesized through the esterification of docosenoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The esterification reaction is optimized for maximum yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (13E)-13-docosenoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and alkane.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce docosenoic acid and ethanol.
Transesterification: The ester can react with other alcohols to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are employed.
Major Products Formed
Oxidation: Docosenoic acid and ethanol.
Reduction: Docosanol and ethane.
Hydrolysis: Docosenoic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl (13E)-13-docosenoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of bio-based lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of ethyl (13E)-13-docosenoate involves its interaction with various molecular targets and pathways:
Lipid Metabolism: The compound is metabolized by enzymes such as lipases, leading to the release of docosenoic acid and ethanol.
Cell Membrane Interaction: It integrates into cell membranes, affecting membrane fluidity and function.
Anti-inflammatory and Antioxidant Effects: The compound may modulate inflammatory pathways and reduce oxidative stress through its interaction with cellular signaling molecules.
Comparison with Similar Compounds
Ethyl (13E)-13-docosenoate can be compared with other similar esters, such as:
Ethyl oleate: Another long-chain fatty acid ester with similar properties but derived from oleic acid.
Methyl docosenoate: The methyl ester counterpart of this compound, with slightly different physical and chemical properties.
Ethyl linoleate: An ester derived from linoleic acid, known for its role in skin health and cosmetics.
Uniqueness
This compound is unique due to its specific structure and the presence of a long-chain unsaturated fatty acid. This gives it distinct physical properties, such as lower melting point and higher solubility in organic solvents, compared to saturated esters.
Properties
Molecular Formula |
C24H46O2 |
|---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
ethyl (E)-docos-13-enoate |
InChI |
InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3/b12-11+ |
InChI Key |
WFZQLUSOXHIVKL-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




